Erucic acid Erucic acid Erucic acid is a docosenoic acid having a cis- double bond at C-13. It is found particularly in brassicas - it is a major component of mustard and rapeseed oils and is produced by broccoli, Brussels sprouts, kale, and wallflowers. It is a conjugate acid of an erucate.
Erucic acid is a natural product found in Sinapis alba, Borago officinalis, and other organisms with data available.
Erucic Acid is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the cis- configuration.
See also: Cod Liver Oil (part of).
Brand Name: Vulcanchem
CAS No.: 112-86-7
VCID: VC21326768
InChI: InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol

Erucic acid

CAS No.: 112-86-7

Cat. No.: VC21326768

Molecular Formula: C22H42O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

Erucic acid - 112-86-7

CAS No. 112-86-7
Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
IUPAC Name (Z)-docos-13-enoic acid
Standard InChI InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
Standard InChI Key DPUOLQHDNGRHBS-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Boiling Point 265 °C at 15 mm Hg
Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
Colorform Needles from alcohol
Melting Point 33.8 °C
33.5 °C

Chemical Properties and Structure

Erucic acid, chemically known as cis-13-docosenoic acid (22:1ω9), is a long-chain monounsaturated fatty acid with the molecular formula CH3(CH2)7CH=CH(CH2)11COOH . It appears as colorless needle crystals with distinctive physical and chemical properties that influence its behavior in biological systems and industrial applications.

Physical and Chemical Characteristics

Erucic acid possesses several notable physical and chemical properties that define its behavior and applications:

PropertyValue
Molecular Weight338.5677 g/mol
CAS Registry Number112-86-7
Melting Point33.5°C
Boiling Point381.5°C (decomposition), 358°C (53.3kPa), 265°C (2.0kPa)
Relative Density0.86 (55°C)
Refractive Index1.4534 (45°C)
SolubilityHighly soluble in ether; soluble in ethanol and methanol; insoluble in water
Physical StateSolid crystalline fatty acid at room temperature

The chemical structure of erucic acid features a carboxylic acid group and a single cis-double bond at the 13-14 position, classifying it as a monounsaturated fatty acid. This structure contributes to its physical properties and biological activity.

Alternative Nomenclature

Erucic acid is known by several alternative names in scientific literature and industry:

  • 13-Docosenoic acid, (Z)-

  • δ13-cis-Docosenoic acid

  • cis-13-Docosenoic acid

  • (Z)-13-Docosenoic acid

  • (13Z)-13-docosenoic acid

  • (Z)-docos-13-enoic acid

Natural Sources and Occurrence

Erucic acid is predominantly found in the oil-rich seeds of plants belonging to the Brassicaceae family, with varying concentrations depending on the species and cultivar.

Plant Sources

The primary natural sources of erucic acid include:

Plant SourceApproximate Erucic Acid Content
Traditional Rapeseed Oil>40% of total fatty acids
Mustard Seed OilUp to 42% of total fatty acids
Wallflower SeedSignificant concentrations
Cultivated Canola/Rapeseed (modern varieties)<0.5% of total fatty acids

Presence in Food Chain

Erucic acid enters the human food chain primarily through consumption of:

  • Rapeseed oil used in food processing and cooking

  • Pastries and baked goods containing rapeseed oil

  • Fine bakery wares (identified as the main contributor to exposure in the general population)

  • Infant and follow-on formulae (identified as the main exposure source for infants)

Modern agricultural practices have led to the development of rapeseed cultivars with significantly reduced erucic acid content, known commercially as canola oil. These varieties typically contain less than 0.5% erucic acid, compared to over 40% in traditional varieties .

Toxicological Profile

The toxicological assessment of erucic acid has evolved considerably over the decades, with early concerns about cardiac toxicity being subsequently reexamined and contextualized.

Historical Concerns

Erucic acid was historically associated with potential toxicity based on two main concerns:

  • Its alleged role in Toxic Oil Syndrome, a mass food poisoning incident

  • Studies in rats suggesting cardiotoxicity with high doses

Target Organ Toxicity

Research has identified the heart as the principal target organ for erucic acid toxicity. The critical effect observed in animal studies is myocardial lipidosis—an accumulation of fat droplets in heart muscle cells. Notably, this effect is characterized as:

  • Reversible upon cessation of exposure

  • Transient, even during continued exposure

  • Dose-dependent, with clearer effects at higher concentrations

Neuroprotective Properties

One of the most promising applications of erucic acid relates to its potential role in managing neurodegenerative diseases, particularly adrenoleukodystrophy (ALD). Research suggests erucic acid may help decrease the rate of ALD development, opening avenues for therapeutic applications in neurological conditions .

Regulatory Status

Regulatory bodies worldwide have established limits for erucic acid content in foods to minimize potential health risks while allowing for practical use of rapeseed-derived products.

European Union Regulations

The European Union established maximum limits for erucic acid in foods in 1976, with special provisions for:

  • Vegetable oils and fats

  • Foods containing added vegetable oils and fats as ingredients

  • Infant formulae and follow-on formulae (with limits set five times lower than for other foods)

These regulations have driven agricultural innovation leading to the development of low-erucic acid rapeseed varieties, now widely cultivated for food use.

The EFSA's established TDI of 7 mg/kg body weight per day provides a reference point for safe consumption. However, as noted in recent reviews, further research should focus on:

  • More definitive verification of erucic acid's toxicity profile

  • Comprehensive cytotoxic screening against diverse cell types

  • In-depth investigation of neuroprotective potential

  • Exploration of erucic acid's potential as a drug carrier or in combination therapies

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